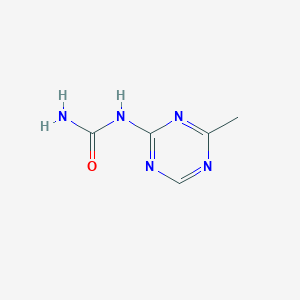![molecular formula C23H23NO2 B12593862 N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide CAS No. 648924-69-0](/img/structure/B12593862.png)
N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,1’-Biphenyl]-3-ylmethyl)-2-hydroxy-3-(propan-2-yl)benzamid ist eine komplexe organische Verbindung, die sich durch ihre Biphenyl- und Benzamid-Funktionsgruppen auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-([1,1’-Biphenyl]-3-ylmethyl)-2-hydroxy-3-(propan-2-yl)benzamid beinhaltet typischerweise die Kondensation eines Biphenyl-Derivats mit einem Benzamid-Vorläufer. Eine gängige Methode beinhaltet die Reaktion von 3-Brommethylbiphenyl mit 2-Hydroxy-3-(propan-2-yl)benzoesäure in Gegenwart eines Kupplungsmittels wie N,N’-Dicyclohexylcarbodiimid (DCC) unter milden Bedingungen . Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege aufweisen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierter Synthese kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich wird in industriellen Umgebungen häufig die Anwendung von Prinzipien der grünen Chemie in Betracht gezogen, z. B. die Verwendung recycelbarer Katalysatoren und die Minimierung von Abfall .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-([1,1’-Biphenyl]-3-ylmethyl)-2-hydroxy-3-(propan-2-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat zu einem Keton oxidiert werden.
Reduktion: Die Carbonylgruppe im Benzamid-Molekülteil kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.
Substitution: Der Biphenylring kann elektrophile aromatische Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässrigem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nitrierung mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure.
Hauptprodukte
Oxidation: Bildung eines Keton-Derivats.
Reduktion: Bildung eines Amin-Derivats.
Substitution: Bildung von Nitro- oder halogenierten Biphenyl-Derivaten.
Wissenschaftliche Forschungsanwendungen
N-([1,1’-Biphenyl]-3-ylmethyl)-2-hydroxy-3-(propan-2-yl)benzamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde zur Untersuchung von Enzym-Interaktionen.
Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, darunter entzündungshemmende und krebshemmende Wirkungen.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und als Zwischenprodukt bei der Synthese von Arzneimitteln eingesetzt
Wirkmechanismus
Der Wirkmechanismus von N-([1,1’-Biphenyl]-3-ylmethyl)-2-hydroxy-3-(propan-2-yl)benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise bestimmte Enzyme hemmen, indem es an deren aktive Zentren bindet und so deren Aktivität blockiert. Der Biphenyl-Molekülteil kann mit hydrophoben Taschen in Proteinen interagieren, während die Benzamid-Gruppe Wasserstoffbrückenbindungen mit Aminosäureresten bilden kann . Diese Interaktionen können verschiedene biochemische Pfade modulieren und so zu den beobachteten Wirkungen der Verbindung führen.
Wirkmechanismus
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the benzamide group can form hydrogen bonds with amino acid residues . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(1,1’-Biphenyl)-2-ylbenzamid: Ähnliche Struktur, jedoch ohne die Hydroxyl- und Isopropylgruppen.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-Fluor-[1,1’-biphenyl]-4-yl)propanamid: Enthält einen Indol-Molekülteil und eine fluorierte Biphenylgruppe.
Einzigartigkeit
N-([1,1’-Biphenyl]-3-ylmethyl)-2-hydroxy-3-(propan-2-yl)benzamid ist aufgrund seiner Kombination aus Biphenyl-, Hydroxyl- und Benzamid-Funktionalitäten einzigartig. Diese einzigartige Struktur ermöglicht es der Verbindung, an einer Vielzahl chemischer Reaktionen teilzunehmen und mit verschiedenen biologischen Zielstrukturen zu interagieren, was sie zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung macht .
Eigenschaften
CAS-Nummer |
648924-69-0 |
|---|---|
Molekularformel |
C23H23NO2 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-hydroxy-N-[(3-phenylphenyl)methyl]-3-propan-2-ylbenzamide |
InChI |
InChI=1S/C23H23NO2/c1-16(2)20-12-7-13-21(22(20)25)23(26)24-15-17-8-6-11-19(14-17)18-9-4-3-5-10-18/h3-14,16,25H,15H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
GQTKDEDBSIKYNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12593779.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)
![Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane](/img/structure/B12593808.png)

![1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12593818.png)
![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)
![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)


![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)


![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
germane](/img/structure/B12593878.png)
